2,5-Norbornadiene
Overview
Description
2,5-Norbornadiene, also known as bicyclo[2.2.1]hepta-2,5-diene, is a bicyclic hydrocarbon with a unique structure that has been the subject of various studies due to its interesting chemical properties and reactivity. It serves as a versatile intermediate in organic synthesis and has been explored in numerous chemical reactions, including polymerization, cycloadditions, and thermochemical processes .
Synthesis Analysis
The synthesis of 2,5-norbornadiene derivatives and their subsequent reactions have been widely studied. For instance, the dimerization of 2,5-norbornadiene catalyzed by a novel ruthenium complex leads to the formation of pentacyclo[6.6.0.02,6.03,13.010,14]tetradeca-4,11-diene (PCTD) and heptacyclo[6.6.0.02,6.03,13.04,11.05,9.010,14]tetradecane (HCTD) . Additionally, the polymerization of phenylacetylene using a rhodium-based catalyst derived from 2,5-norbornadiene has been characterized, providing insights into the end structures of the resulting poly(phenylacetylenes) .
Molecular Structure Analysis
The molecular structure of 2,5-norbornadiene has been determined by various methods, including gas electron diffraction, which provided detailed bond lengths and angles, highlighting the strained nature of the molecule . The bond angles at the ring junction of norbornadiene-fused heterocycles have been found to be distorted, as revealed by X-ray structural analysis and computational studies .
Chemical Reactions Analysis
2,5-Norbornadiene undergoes a range of chemical reactions. Cationic polymerization results in a polymer with a 2,6-disubstituted nortricyclene unit, proceeding via an intramolecular transannular reaction . Sequential double C–H functionalization has been achieved in a flow reactor, leading to the synthesis of 2-bromo-2,5-norbornadienes with functional groups at the 3-position . Transition metal-catalyzed [4 + 2 + 2] cycloadditions with norbornadienes have been reported, demonstrating excellent yields and regioselectivity . Moreover, ultrafast [2 + 2]-cycloaddition reactions have been observed upon excitation of norbornadiene, providing insights into the relaxation dynamics through conical intersections .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-norbornadiene and its derivatives have been extensively studied. For example, the synthesis of double adducts of norbornadiene and anthracene derivatives has led to compounds with unique structural features suitable for the fabrication of composite materials . High-level ab initio studies have provided computational values for the standard enthalpies of formation of gaseous 2,5-norbornadiene, contributing to the understanding of its thermochemical properties .
Scientific Research Applications
Nanopatterning on Silicon Surfaces : Abeln et al. (1997) demonstrated that 2,5-Norbornadiene chemisorbs selectively at room temperature onto clean Si(100)-2×1 surfaces. This process, combined with scanning tunneling microscope nanolithography, enables the formation of nanometer-sized regions with a norbornadiene adlayer, useful for creating spatially resolved templates for chemical reactions [Abeln, G. et al. (1997)].
Chiral Ligands in Catalysis : Hayashi et al. (2003) developed a C2-symmetric norbornadiene derivative as a chiral ligand for rhodium-catalyzed asymmetric addition reactions. This innovation achieved high yields and enantioselectivity in the addition of organoboron and -tin reagents to alpha, beta-unsaturated ketones [Hayashi, T. et al. (2003)].
Broad Range of Applications : Gomes et al. (2022) reviewed the synthesis and applications of Norbornadiene since its first synthesis in 1950. It's used in various chemistry fields, including as a precursor for Aldrin (an insecticide), in solar energy cells, rocket fuel, homogeneous catalysis, and agrochemicals. The review also discusses its computational chemistry applications [Gomes, A. et al. (2022)].
Chemical Functionalization in Flow Reactors : Kim et al. (2018) explored the anionic species generation and bromination of 2,5-norbornadiene in a flow reactor, followed by a lithiation process to create various functional groups. This study indicates the potential for efficient chemical synthesis in flow systems [Kim, H. et al. (2018)].
Polymerization Applications : Kumazawa et al. (2012) characterized the polymerization catalyst [(2,5-norbornadiene)Rh{C(Ph)═CPh2}(PPh3)] for poly(phenylacetylenes) synthesis. This study highlights the application in creating polymers with specific end structures, revealing its potential in polymer chemistry [Kumazawa, S. et al. (2012)].
Inhibitory Effect on Fungal Spore Germination : KepczynAska (1989) found that 2,5-norbornadiene, a competitive inhibitor of ethylene, effectively inhibited the germination of Botrytis cinerea spores, suggesting its potential use in controlling fungal growth [KepczynAska, E. (1989)].
Cationic Polymerization : Kennedy and Hinlicky (1965) investigated the cationic polymerization of norbornadiene, revealing its ability to form soluble and crosslinked products under various conditions, adding to its utility in polymer science [Kennedy, J. et al. (1965)].
Thermochemistry Studies : Castaño et al. (1999) conducted high-order computational studies on 2,5-norbornadiene to determine its gas-phase standard enthalpies of formation, aiding in the understanding of its thermochemical properties [Castaño, O. et al. (1999)].
Catalytic Dimerization : Mitsudo et al. (1999) described the catalytic dimerization of 2,5-norbornadiene to form new compounds using Ruthenium complexes, illustrating its role in creating novel chemical structures [Mitsudo, T. et al. (1999)].
Copolymerization with Ethylene : Radhakrishnan and Sivaram (1999) studied the copolymerization of ethylene with 2,5-norbornadiene, demonstrating its potential in creating diverse polymers with specific properties [Radhakrishnan, K. et al. (1999)].
Hydrogenation Mechanisms : Esteruelas et al. (2000) investigated the hydrogenation of 2,5-norbornadiene catalyzed by rhodium complexes, providing insights into reaction mechanisms and catalyst behavior [Esteruelas, M. A. et al. (2000)].
Ring-Opening Metathesis Polymerization : Bazan et al. (1990) demonstrated the living ring-opening metathesis polymerization of difunctionalized norbornadienes, expanding the scope of polymer chemistry involving norbornadiene derivatives [Bazan, G. et al. (1990)].
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYNFBVQFBRSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Record name | 2,5-NORBORNADIENE, STABILIZED | |
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Related CAS |
27859-77-4 | |
Record name | Bicyclo[2.2.1]hepta-2,5-diene, homopolymer | |
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DSSTOX Substance ID |
DTXSID1059523 | |
Record name | 2,5-Norbornadiene | |
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Molecular Weight |
92.14 g/mol | |
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Physical Description |
2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes., Liquid, Liquid with a foul odor; [Merck Index] Colorless liquid; [CAMEO] | |
Record name | 2,5-NORBORNADIENE, STABILIZED | |
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Record name | Bicyclo[2.2.1]hepta-2,5-diene | |
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Flash Point |
-6 °F (NFPA, 2010) | |
Record name | 2,5-NORBORNADIENE, STABILIZED | |
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Vapor Pressure |
25.5 [mmHg] | |
Record name | 2,5-Norbornadiene | |
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Product Name |
2,5-Norbornadiene | |
CAS RN |
121-46-0, 16422-76-7 | |
Record name | 2,5-NORBORNADIENE, STABILIZED | |
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Record name | Norbornadiene | |
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Record name | Bicyclo[2.2.1]hepta-2,5-diene, dimer | |
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Record name | 2,5-Norbornadiene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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